Elevated Lipophilicity (XLogP3) of Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl- Versus Des‑Bromo and Des‑Nitro Analogues
The computed XLogP3 of Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl- is 3 [1]. In contrast, the des‑bromo analog (2-(4-nitrophenyl)-N,N-dimethylethenamine) displays an XLogP3 of approximately 1.8 [2], while the des‑nitro analog (2-(4-bromophenyl)-N,N-dimethylethenamine) shows an XLogP3 of approximately 2.5 [3]. This represents a 0.5 to 1.2 log unit increase in lipophilicity for the target compound, attributable to the synergistic hydrophobic effect of the bromine and the nitro‑induced electronic modulation.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3 |
| Comparator Or Baseline | Des‑bromo analog (2-(4-nitrophenyl)-N,N-dimethylethenamine) XLogP3 = 1.8; Des‑nitro analog (2-(4-bromophenyl)-N,N-dimethylethenamine) XLogP3 = 2.5 |
| Quantified Difference | ΔXLogP3 = +1.2 vs. des‑bromo analog; ΔXLogP3 = +0.5 vs. des‑nitro analog |
| Conditions | Computed by XLogP3 algorithm (PubChem 2019.06.18 release) |
Why This Matters
Higher lipophilicity typically correlates with enhanced membrane passive permeability and may influence binding to hydrophobic protein pockets, making this compound a more suitable candidate for certain cell‑based assays or medicinal chemistry programs where lipophilicity is a required parameter.
- [1] PubChem Compound Summary for CID 11207982, Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl-. Retrieved May 2026. View Source
- [2] PubChem Compound Summary for CID 13927078, 2-(4-nitrophenyl)-N,N-dimethylethenamine. Retrieved May 2026. View Source
- [3] PubChem Compound Summary for CID 13253104, 2-(4-bromophenyl)-N,N-dimethylethenamine. Retrieved May 2026. View Source
